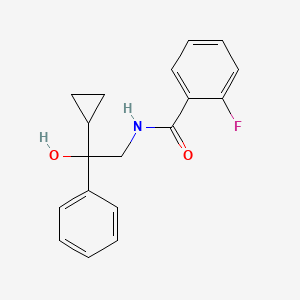
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide, also known as CFM-2, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide works by binding to and inhibiting the activity of the TRPA1 ion channel. This ion channel is involved in pain perception, neuroinflammation, and other physiological processes. By inhibiting the activity of TRPA1, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide can reduce pain and inflammation, and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include reducing pain and inflammation, inhibiting cancer cell growth, inducing apoptosis, and reducing oxidative stress. N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has also been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has several advantages for lab experiments, including its high purity, low toxicity, and well-established synthesis method. However, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide can be difficult to work with due to its low solubility in water and some organic solvents. This can make it challenging to administer in animal studies and to conduct certain types of experiments.
Future Directions
There are several future directions for research on N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide. One area of interest is in the development of more potent and selective TRPA1 inhibitors based on the structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide. Another area of interest is in exploring the potential therapeutic applications of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide in various diseases, such as cancer, neuroinflammation, and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide and its effects on various physiological processes.
Synthesis Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with cyclopropylamine and 2-phenylethanol in the presence of a catalyst. The resulting product is purified through column chromatography and recrystallization. This method has been developed and optimized to produce high yields of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide with high purity.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to inhibit the activity of the TRPA1 ion channel, which is involved in pain perception and neuroinflammation. In cancer research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide has been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDKEWVNPYABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

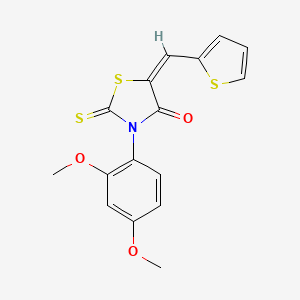
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
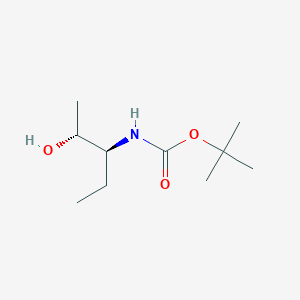



![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)
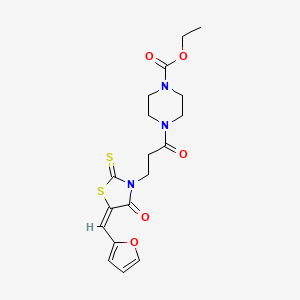
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
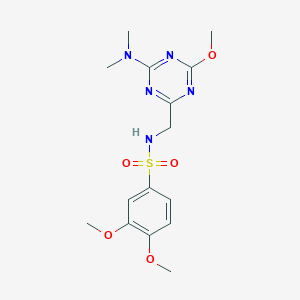
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2996751.png)